molecular formula C4H6N6OS2 B6355843 4,4'-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE CAS No. 1378512-80-1

4,4'-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE

Cat. No.: B6355843
CAS No.: 1378512-80-1
M. Wt: 218.3 g/mol
InChI Key: QNFXTWXWJGTHJI-UHFFFAOYSA-N
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Description

4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE is a chemical compound with the molecular formula C4H4N6S2. It is known for its unique structure, which includes two 1,2,3-triazole rings connected by a disulfide bond. This compound is typically found in a hydrated form, meaning it contains water molecules within its crystal structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE can be achieved through various methods. One common approach involves the reaction of 1,2,3-triazole with sulfur dichloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of 4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The triazole rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Substituted triazoles.

Scientific Research Applications

4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE involves the interaction of its disulfide bond with various biological molecules. The disulfide bond can undergo redox reactions, leading to the formation or breaking of disulfide bonds in proteins. This can affect the structure and function of proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dithiobis(1,2,3-triazole): Similar structure but without the hydrate form.

    Bis(1,2,3-triazolyl) disulfide: Another compound with a similar disulfide linkage but different substituents on the triazole rings.

Uniqueness

4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE is unique due to its hydrated form, which can influence its physical properties and reactivity. The presence of water molecules within its crystal structure can affect its solubility, stability, and interactions with other molecules.

Properties

IUPAC Name

4-(2H-triazol-4-yldisulfanyl)-2H-triazole;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6S2.H2O/c1-3(7-9-5-1)11-12-4-2-6-10-8-4;/h1-2H,(H,5,7,9)(H,6,8,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFXTWXWJGTHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1SSC2=NNN=C2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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